ORIC-533
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2641306-62-7 |
|---|---|
Molecular Formula |
C20H29ClN9O9P |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
[(2S)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C20H29ClN9O9P/c21-19-24-16(23-10-3-1-2-4-10)11-5-22-30(17(11)25-19)18-15(33)14(32)12(39-18)6-38-20(8-31,40(34,35)36)9-37-7-13-26-28-29-27-13/h5,10,12,14-15,18,31-33H,1-4,6-9H2,(H,23,24,25)(H2,34,35,36)(H,26,27,28,29)/t12-,14-,15-,18-,20+/m1/s1 |
InChI Key |
WQAMOSWUARUEOH-GGBXQBQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ORIC-533: A Deep Dive into its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ORIC-533, a potent and orally bioavailable small molecule inhibitor of CD73. We will delve into its mechanism of action, its impact on the tumor microenvironment (TME), and the key experimental findings from preclinical and clinical studies.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound is a highly selective inhibitor of CD73, an ectoenzyme that plays a critical role in generating immunosuppressive adenosine (B11128) in the TME.[1][2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which then signals through receptors on immune cells, leading to a cascade of immunosuppressive effects.[2][3] This includes diminishing the activation and proliferation of cytotoxic T-cells, impairing the activity of natural killer (NK) cells and CD4+ effector T-cells, and promoting the expansion of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] By inhibiting CD73, this compound effectively blocks this critical step in adenosine production, thereby reducing the concentration of immunosuppressive adenosine within the TME and restoring anti-tumor immunity.[1][4][5]
The following diagram illustrates the adenosine pathway and the mechanism of action of this compound.
References
Discovery and development of ORIC-533
An In-Depth Technical Guide to the Discovery and Development of ORIC-533
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a key ectoenzyme in the adenosine (B11128) signaling pathway.[1] In the tumor microenvironment (TME), CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine leads to the accumulation of immunosuppressive adenosine. This elevated adenosine level impairs the function of various immune effector cells, including T cells, natural killer (NK) cells, and dendritic cells, thereby promoting tumor growth and resistance to immunotherapy.[2] this compound was developed to counteract this immunosuppressive mechanism by blocking adenosine production, thus restoring and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, with a focus on its application in multiple myeloma.
Mechanism of Action: Targeting the Adenosine Pathway
The primary mechanism of action of this compound is the competitive inhibition of the ecto-5'-nucleotidase CD73. CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP to adenosine, the final step in the extracellular adenosine production pathway. By binding to CD73 with high affinity, this compound effectively blocks this conversion, leading to a reduction in adenosine levels within the TME. The subsequent decrease in adenosine-mediated signaling is hypothesized to restore the function of immune cells, leading to enhanced anti-tumor activity.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and anti-tumor efficacy.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of CD73 in biochemical and cellular assays. The key findings are summarized in the table below.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human CD73 | IC50 | <0.1 nM | [3] |
| Cellular Assay | Human H1568 NSCLC cells | EC50 (Adenosine Production) | 0.14 nM | [3] |
| Cellular Assay | Mouse EMT6 cells | EC50 (Adenosine Production) | 1.0 nM | [3] |
| Binding Affinity | Recombinant Human CD73 | K D | 30 pM | [3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in multiple species to evaluate the drug metabolism and pharmacokinetic profile of this compound. The available data from a study in beagle dogs are presented below.
| Species | Dose | Route | CL (mL/min/kg) | Vss (L/kg) | t 1/2 (h) | AUC∞ (µM·h) | Reference |
| Beagle Dog | 0.2 mg/kg | IV | 1.18 | 0.270 | 3.2 | 4.90 | [3] |
Ex Vivo Efficacy in Multiple Myeloma
The efficacy of this compound was evaluated in ex vivo assays using bone marrow mononuclear cells (BM-MNCs) from patients with relapsed or refractory multiple myeloma. These studies aimed to assess the ability of this compound to restore immune cell function and induce myeloma cell death in a patient-derived TME.
Experimental Protocol: Ex Vivo Multiple Myeloma BM-MNC Assay
-
Sample Collection: Bone marrow aspirates were obtained from consenting patients with relapsed or refractory multiple myeloma.
-
Cell Isolation: BM-MNCs were isolated from the aspirates using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: BM-MNCs were cultured at a density of 1.25 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]
-
This compound Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for 48-72 hours.[3]
-
Adenosine Quantification: Supernatants were collected, and adenosine levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immune Cell Profiling: Cells were stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4, CD56, CD69) and analyzed by flow cytometry to assess the activation and proliferation of T cells and NK cells.[3]
-
Myeloma Cell Viability: Myeloma cells were identified by staining with an anti-CD138 antibody, and their viability was assessed by flow cytometry using a viability dye such as 7-AAD.[3]
Key Findings from Ex Vivo Studies
-
Reduced Adenosine Production: this compound significantly inhibited the production of adenosine in the bone marrow plasma of multiple myeloma patients in a dose-dependent manner.
-
Restored Immune Cell Function: Treatment with this compound led to an increase in the activation of CD8+ T cells and NK cells.[4]
-
Induction of Myeloma Cell Death: this compound induced significant lysis of autologous CD138+ multiple myeloma cells in a dose-dependent fashion.
In Vivo Efficacy in a Syngeneic Mouse Model
The in vivo anti-tumor activity of this compound was assessed in a syngeneic mouse model of breast cancer (EMT6).
Experimental Protocol: EMT6 Syngeneic Mouse Model
-
Animal Model: Female BALB/c mice were used for this study.
-
Tumor Cell Implantation: EMT6 murine mammary carcinoma cells were implanted subcutaneously into the flank of the mice.
-
This compound Administration: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens were harvested for analysis of intratumoral adenosine levels and immune cell infiltration by flow cytometry.
Key Findings from In Vivo Studies
-
Tumor Growth Inhibition: Oral administration of this compound resulted in a significant reduction in tumor growth compared to the vehicle control group.
-
Modulation of the Tumor Microenvironment: this compound treatment led to a decrease in intratumoral adenosine levels and an increase in the infiltration of activated CD8+ T cells.
Clinical Development
Based on the promising preclinical data, a Phase 1b clinical trial (NCT05227144) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory multiple myeloma.
Phase 1b Study Design (NCT05227144)
-
Study Type: Open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy.
-
Treatment: this compound administered orally once daily in 28-day cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety and tolerability.
-
Secondary Objectives: To characterize the pharmacokinetic profile of this compound, to assess its preliminary anti-myeloma activity, and to evaluate its pharmacodynamic effects on immune cells.
Preliminary Clinical Data
Initial results from the dose-escalation portion of the Phase 1b study have been reported.
| Parameter | Finding | Reference |
| Safety | Generally well-tolerated with mostly Grade 1 and 2 treatment-related adverse events. No dose-limiting toxicities observed at doses up to 2400 mg once daily. | [5] |
| Pharmacokinetics | Favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing. | [5] |
| Pharmacodynamics | Strong inhibition of soluble CD73 enzymatic activity observed across all dose levels. Evidence of immune activation, including increased abundance and activation of CD8+ T cells and NK cells, particularly at higher doses (≥1200 mg). | [4][5] |
| Preliminary Efficacy | Early signs of single-agent clinical activity observed, including reductions in soluble B-cell maturation antigen (sBCMA) and paraprotein levels in some patients. | [4] |
Conclusion
This compound is a promising, orally bioavailable CD73 inhibitor with a strong scientific rationale for its use in oncology. Preclinical studies have demonstrated its potent and selective inhibition of CD73, leading to the reversal of adenosine-mediated immunosuppression and significant anti-tumor activity in multiple myeloma models. Early clinical data in heavily pretreated patients with relapsed or refractory multiple myeloma have shown a favorable safety profile, good target engagement, and preliminary signs of clinical activity. Further clinical investigation, both as a single agent and in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of this compound in multiple myeloma and other malignancies.
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 3. oricpharma.com [oricpharma.com]
- 4. oricpharma.com [oricpharma.com]
- 5. ORIC Pharmaceuticals Presents Promising Preclinical Data on Two Programs at the 2023 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [oricpharma.gcs-web.com]
Methodological & Application
ORIC-533: In Vitro Assays for a Novel CD73 Inhibitor
Application Notes and Protocols for Researchers
Introduction
ORIC-533 is a potent, orally bioavailable small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase (NT5E).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1][3] Adenosine, in turn, acts as an immunosuppressive signaling molecule, dampening the anti-tumor immune response.[1][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing the activity of immune cells such as T cells and natural killer (NK) cells against cancer cells.[1][5] Preclinical data have demonstrated that this compound has picomolar potency in biochemical assays and robust activity in various in vitro and ex vivo models, particularly in the context of multiple myeloma.[5][6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other potential CD73 inhibitors. The intended audience includes researchers, scientists, and drug development professionals working in oncology and immunology.
Mechanism of Action: The CD73-Adenosine Pathway
CD73 is a key ectoenzyme in the purinergic signaling pathway that generates extracellular adenosine. This pathway is often exploited by tumors to create an immunosuppressive microenvironment. The process begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. Extracellular ATP is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine.[3][4] Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, leading to the suppression of their anti-tumor functions.[3] this compound acts as a competitive inhibitor of CD73, blocking this final step of adenosine production.[5]
Caption: CD73 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from preclinical studies.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human CD73 | IC50 | <0.1 nM | [6] |
| Adenosine Production Assay | H1528 (Human NSCLC) | EC50 | 0.14 nM | [6] |
| Adenosine Production Assay | EMT6 (Mouse Mammary) | EC50 | 1.0 nM | [6] |
| T-Cell Proliferation Assay | Human CD8+ T cells | - | Potent Rescue | [5] |
Experimental Protocols
The following diagram illustrates a general workflow for the in vitro characterization of a CD73 inhibitor like this compound.
Caption: In Vitro Experimental Workflow for this compound.
Protocol 1: Biochemical CD73 Enzyme Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CD73. The assay measures the amount of phosphate (B84403) or adenosine produced from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73 Enzyme
-
Adenosine Monophosphate (AMP)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)[7]
-
Phosphate detection reagent (e.g., Malachite Green) or a system to detect adenosine (e.g., AMP-Glo™ Assay System)
-
96-well or 384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant CD73 enzyme in ice-cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction:
-
Add 25 µL of the 2x compound dilution to the wells of the microplate.
-
Add 25 µL of the diluted CD73 enzyme to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Substrate Addition:
-
Prepare a 2x solution of AMP in the assay buffer. The final concentration should be at or near the Km value for CD73.
-
Add 50 µL of the 2x AMP solution to each well to initiate the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection:
-
For Phosphate Detection: Add the Malachite Green reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
For Adenosine Detection: Follow the protocol of the commercial kit (e.g., AMP-Glo™) to measure the remaining AMP or the produced adenosine.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Adenosine Production Assay
This assay measures the ability of this compound to inhibit CD73 activity in a cellular context, quantifying the production of adenosine by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., H1568 human non-small cell lung cancer cells)[6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
AMP
-
96-well cell culture plates
-
LC-MS/MS system for adenosine quantification
Procedure:
-
Cell Seeding: Seed the H1568 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
AMP Stimulation:
-
Add AMP to each well to a final concentration of 10-50 µM.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Adenosine Quantification by LC-MS/MS:
-
Data Analysis: Determine the concentration of adenosine in each sample. Calculate the percent inhibition of adenosine production for each concentration of this compound and determine the EC50 value.
Protocol 3: T-Cell Activation and Proliferation Assay
This protocol assesses the ability of this compound to reverse adenosine-mediated immunosuppression and restore T-cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
AMP and/or adenosine
-
This compound or other test compounds
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
-
Antibodies for T-cell activation markers (e.g., anti-CD25, anti-CD69)
Procedure:
-
T-Cell Isolation and Staining:
-
Isolate PBMCs or CD8+ T cells from healthy donor blood.
-
Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
-
-
Cell Culture Setup:
-
Seed the labeled T cells in a 96-well plate.
-
Add the T-cell activation stimuli to the appropriate wells.
-
Add AMP or adenosine to induce an immunosuppressive environment.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (CD25, CD69).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population.
-
Analyze the dilution of the proliferation dye to quantify cell division.
-
Measure the expression of activation markers.
-
Evaluate the rescue of T-cell proliferation and activation by this compound in the presence of AMP/adenosine.
-
Protocol 4: Ex Vivo Multiple Myeloma (MM) Cell Viability Assay
This assay evaluates the ability of this compound to induce the killing of primary multiple myeloma cells by autologous immune cells within the bone marrow microenvironment.
Materials:
-
Bone marrow aspirates from multiple myeloma patients
-
Ficoll-Paque for mononuclear cell isolation
-
RPMI-1640 medium
-
This compound or other test compounds
-
Antibodies for flow cytometry (e.g., anti-CD138 for MM cells, viability dye)
-
96-well plates
Procedure:
-
Isolation of Bone Marrow Mononuclear Cells (BMMCs):
-
Isolate BMMCs from patient bone marrow aspirates using Ficoll density gradient centrifugation.
-
-
Cell Culture:
-
Resuspend the BMMCs in culture medium and seed them into 96-well plates. This co-culture contains both MM cells and autologous immune cells.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with an anti-CD138 antibody to identify the multiple myeloma cell population and a viability dye (e.g., 7-AAD or Annexin V) to assess cell death.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD138-positive MM cell population.
-
Determine the percentage of viable and apoptotic/necrotic MM cells in each treatment condition.
-
Assess the dose-dependent increase in MM cell death induced by this compound.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Targeting the Immunomodulatory CD73/Adenosine System to Improve the Therapeutic Gain of Radiotherapy [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. content.abcam.com [content.abcam.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORIC-533 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of ORIC-533, a potent and orally bioavailable small molecule inhibitor of CD73, for use in preclinical animal studies. The information is compiled from publicly available preclinical data.
Introduction to this compound
This compound is a selective inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in the adenosine (B11128) signaling pathway.[1] By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine within the tumor microenvironment, this compound aims to enhance anti-tumor immunity.[1] It has shown promising preclinical activity, demonstrating the ability to restore CD8+ T cell function and induce tumor growth inhibition in a syngeneic mouse model.[1] Currently, this compound is under investigation in a Phase 1b clinical trial for patients with multiple myeloma.[2]
Mechanism of Action: The CD73-Adenosine Pathway
This compound targets the CD73 enzyme, which is a key component of the extracellular adenosine production pathway. This pathway is a significant contributor to the immunosuppressive tumor microenvironment. The mechanism involves the conversion of extracellular ATP, released by stressed or dying cells, into adenosine through the sequential action of CD39 and CD73. Adenosine then binds to its receptors on immune cells, leading to a dampening of the anti-tumor immune response.
References
ORIC-533 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and preparation of ORIC-533 for both in vitro and in vivo laboratory use. This compound is a potent and orally bioavailable small molecule inhibitor of CD73, a key enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion.[1][2] Accurate preparation of this compound is critical for obtaining reliable and reproducible experimental results. This document offers clear, step-by-step instructions and essential data to facilitate the use of this compound in research settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvent systems and for accurate stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 605.9 g/mol | [3] |
| Appearance | Solid | [4] |
| XLogP3 | -2.5 | [3] |
| Aqueous Solubility (pH 1.2-7.4) | >800 μM | [5] |
| DMSO Solubility | 10 mM | [4] |
This compound Signaling Pathway
This compound targets the ectoenzyme CD73, which is crucial for the production of immunosuppressive adenosine in the tumor microenvironment. By inhibiting CD73, this compound blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of adenosine and alleviating its immunosuppressive effects on immune cells such as T-cells.[1][6] This mechanism of action is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Preparation of this compound for Laboratory Use
The following sections provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo experiments.
In Vitro Application Protocol: Preparation of Stock and Working Solutions
For cellular assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then further diluted in aqueous media to the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.059 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex or sonicate the solution gently until the powder is completely dissolved. This stock solution can be stored at -20°C for several months.[4]
-
-
Prepare Working Solutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile PBS or the appropriate cell culture medium to achieve the desired final concentration for your experiment.
-
Important: To avoid precipitation and ensure homogeneity, add the this compound stock solution dropwise to the aqueous medium while vortexing gently.
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Caption: Workflow for preparing this compound solutions for in vitro use.
In Vivo Application Protocol: Formulation for Animal Studies
For oral administration in mouse models, a specific formulation has been reported to enhance the bioavailability of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Labrasol®
-
Sterile water
-
pH meter and sterile solutions for pH adjustment (e.g., HCl, NaOH)
-
Sterile tubes and stirring equipment
Protocol:
-
Prepare the Vehicle:
-
In a sterile tube, combine 5% DMSO and 15% Labrasol® in sterile water. For example, to prepare 10 mL of the vehicle, mix 0.5 mL of DMSO, 1.5 mL of Labrasol®, and 8.0 mL of sterile water.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the dosing volume for the animals.
-
Add the this compound powder to the prepared vehicle.
-
Stir the mixture until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
Adjust the pH of the final formulation to 4 using sterile HCl or NaOH.
-
The final formulation should be prepared fresh before each administration.
-
Safety Precautions
-
This compound is an investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated solutions.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed application notes and protocols, researchers can confidently prepare this compound for their studies, ensuring the integrity and reproducibility of their experimental outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound free base | C20H29ClN9O9P | CID 156311996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CD73 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: ORIC-533 in Combination with Multiple Myeloma Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a key ectoenzyme in the adenosine (B11128) signaling pathway. In the tumor microenvironment of multiple myeloma, high levels of adenosine contribute to significant immunosuppression, allowing cancer cells to evade immune surveillance. By inhibiting CD73, this compound blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby restoring the function of cytotoxic immune cells and promoting anti-tumor activity.[1][2] Preclinical studies and early clinical data suggest that this compound holds promise as a novel immunomodulatory agent, both as a monotherapy and in combination with other standard-of-care and novel therapies for multiple myeloma.[3][4][5]
These application notes provide a summary of key preclinical findings for this compound in combination with other multiple myeloma therapies, detailed experimental protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Daratumumab
The following table summarizes the quantitative data from a key preclinical study investigating the synergistic effect of this compound and the anti-CD38 monoclonal antibody, daratumumab, in ex vivo assays using bone marrow mononuclear cells (BM-MNCs) from patients with relapsed/refractory multiple myeloma.
| Treatment Group | Mean Myeloma Cell Lysis (%) | Standard Deviation (SD) | P-value (Combination vs. Single Agent) | Reference |
| Control (DMSO) | Baseline | - | - | [6] |
| This compound (0.5 µM) | Increased | - | - | [6] |
| Daratumumab (0.5 µg/ml) | Increased | - | - | [6] |
| This compound (0.5 µM) + Daratumumab (0.5 µg/ml) | Significantly Increased | - | p = 0.0114 | [6] |
Note: The exact percentages of cell lysis for single agents were not provided in the source material, but the combination showed a statistically significant increase in myeloma cell lysis compared to either agent alone.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the tumor microenvironment and its interplay with other immune cells.
Caption: Mechanism of action of this compound in the multiple myeloma tumor microenvironment.
Experimental Protocols
Protocol 1: Ex Vivo Autologous Bone Marrow Mononuclear Cell (BM-MNC) Cytotoxicity Assay
This protocol details the methodology for assessing the cytotoxic effects of this compound, alone or in combination with other agents, on primary multiple myeloma cells within their native bone marrow microenvironment.
1. Materials and Reagents:
-
Bone marrow aspirates from relapsed/refractory multiple myeloma patients (obtained with informed consent and institutional review board approval).
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in DMSO).
-
Daratumumab (or other combination agents).
-
DMSO (vehicle control).
-
Anti-CD138 antibody conjugated to a fluorophore (e.g., BV421).
-
7-AAD (7-Aminoactinomycin D) or other viability dye.
-
Flow cytometer.
2. Isolation of Bone Marrow Mononuclear Cells (BM-MNCs):
-
Dilute the bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted bone marrow over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat layer containing the BM-MNCs.
-
Wash the collected cells twice with PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
3. Treatment and Culture:
-
Plate the BM-MNCs at a density of 1.25 x 10^6 cells/mL in a 96-well plate.[7]
-
Add this compound at the desired concentrations (e.g., 0.5 µM).[6]
-
For combination studies, add the second agent (e.g., daratumumab at 0.5 µg/ml) concurrently with this compound.[6]
-
Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]
4. Flow Cytometry Analysis of Myeloma Cell Viability:
-
After the incubation period, harvest the cells from each well.
-
Stain the cells with an anti-CD138 antibody to identify the myeloma cell population.
-
Add a viability dye such as 7-AAD to distinguish live from dead cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD138-positive population and quantify the percentage of viable (7-AAD negative) myeloma cells.
-
Calculate the percentage of myeloma cell lysis relative to the vehicle control.
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol is designed to evaluate the effect of this compound on the cytotoxic function of natural killer (NK) cells.
1. Materials and Reagents:
-
Isolated BM-MNCs from multiple myeloma patients (as described in Protocol 1).
-
K562 cells (a human immortalized myelogenous leukemia line susceptible to NK cell lysis).
-
CellTrace™ Violet or other cell proliferation dye.
-
Complete RPMI-1640 medium.
-
This compound.
-
DMSO.
-
Flow cytometer.
2. Procedure:
-
Treat total BM-MNCs from multiple myeloma patients with this compound (e.g., 0.5 µM) or DMSO control for 3 days.[6]
-
During the last day of treatment, stain K562 target cells with CellTrace™ Violet according to the manufacturer's protocol.
-
After the 3-day treatment period, wash the BM-MNCs to remove the drug and resuspend them in fresh medium.
-
Co-culture the pre-treated BM-MNCs with the CellTrace™ Violet-stained K562 cells at an appropriate effector-to-target ratio.
-
Incubate the co-culture for 24 hours.[6]
-
Harvest the cells and analyze by flow cytometry to assess the lysis of K562 cells (loss of CellTrace™ Violet-positive population).[6]
Experimental Workflow
The following diagram outlines the workflow for the ex vivo autologous BM-MNC cytotoxicity assay.
Caption: Workflow for the ex vivo autologous BM-MNC cytotoxicity assay.
Conclusion
The preclinical evidence strongly supports the investigation of this compound in combination with other multiple myeloma therapies. Its mechanism of action, which involves the reversal of adenosine-mediated immunosuppression, provides a clear rationale for synergy with agents that rely on a competent immune system for their efficacy, such as the anti-CD38 antibody daratumumab. The provided protocols offer a framework for researchers to further explore the potential of this compound in various combination regimens. While robust preclinical data exists for the combination with daratumumab, further studies are warranted to evaluate the efficacy of this compound with other classes of anti-myeloma agents, including proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., pomalidomide), and BCMA-targeted therapies. The ongoing clinical development of this compound will be crucial in defining its role in the evolving treatment landscape of multiple myeloma.
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 3. oricpharma.com [oricpharma.com]
- 4. oricpharma.com [oricpharma.com]
- 5. investors.oricpharma.com [investors.oricpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. oricpharma.com [oricpharma.com]
Application of ORIC-533 in Ex Vivo Patient Sample Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is a potent and selective, orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in the adenosine-mediated immunosuppression within the tumor microenvironment.[1][2] By blocking the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound aims to restore and enhance anti-tumor immune responses.[2][3] This application note provides a comprehensive overview of the use of this compound in ex vivo studies utilizing patient-derived samples, particularly in the context of multiple myeloma (MM). The protocols and data presented herein are based on preclinical and clinical research findings and are intended to guide researchers in designing and executing similar studies.
Mechanism of Action
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that is the rate-limiting step in the generation of extracellular adenosine from AMP.[4] In the tumor microenvironment, particularly in the bone marrow of multiple myeloma patients, elevated levels of adenosine suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, allowing cancer cells to evade immune surveillance.[2][3] this compound competitively inhibits CD73, leading to a reduction in adenosine production.[5] This alleviates the immunosuppressive environment, thereby restoring the cytotoxic function of immune effector cells against tumor cells.[1][6]
Signaling Pathway
The following diagram illustrates the adenosine signaling pathway and the mechanism of action of this compound.
Application in Ex Vivo Patient Sample Studies
Ex vivo studies using fresh patient samples are crucial for evaluating the translational potential of therapeutic agents like this compound. These studies provide insights into the drug's activity in a setting that closely mimics the complex cellular interactions of the native tumor microenvironment. For this compound, ex vivo assays with bone marrow aspirates from relapsed/refractory multiple myeloma (RRMM) patients have been instrumental in demonstrating its proof-of-concept.[7]
Key Findings from Ex Vivo Studies
-
Restoration of Immune Cell Function: this compound has been shown to restore the proliferation and activation of immunosuppressed CD8+ T cells in ex vivo assays.[8] Nanomolar concentrations of this compound efficiently rescued cytotoxic T-cell function even in the presence of high AMP concentrations, which are reflective of the tumor microenvironment.[7][9]
-
Induction of Myeloma Cell Lysis: In autologous ex vivo assays using bone marrow aspirates from RRMM patients, this compound triggered significant, dose-responsive lysis of multiple myeloma cells.[7][10]
-
Immune Cell Activation: Treatment with this compound in ex vivo models led to the stimulation of plasmacytoid dendritic cells and the activation of T cells.
-
Combination Potential: Ex vivo studies have shown that this compound can enhance the cytolytic activity of other anti-myeloma agents, such as daratumumab, even in samples from patients with prior anti-CD38 therapy experience.[6]
Quantitative Data Summary
| Parameter | Cell Type/System | Assay | Result | Reference |
| EC50 | Human H1528 (NSCLC) cells | Adenosine Generation | 0.14 nM | [11] |
| EC50 | Mouse EMT6 cells | Adenosine Generation | 1.0 nM | [11] |
| Adenosine Production Inhibition | Bone Marrow Aspirates (RRMM) | Mass Spectrometry | Significant reduction with 0.1 µM this compound | [6] |
| Myeloma Cell Lysis | Autologous Bone Marrow (RRMM) | Flow Cytometry (7-AAD/CD138) | Dose-dependent increase in MM cell death | [6] |
| NK Cell-Mediated Cytotoxicity | Autologous Bone Marrow (RRMM) | K562 Cell Lysis Assay | Increased lysis of target cells with 0.5 µM this compound | [6] |
| T-Cell Activation | Autologous Bone Marrow (RRMM) | Flow Cytometry (CD69) | Increased expression of activation markers | [6] |
Experimental Protocols
The following are detailed protocols for key ex vivo experiments to evaluate the activity of this compound.
Protocol 1: Ex Vivo Myeloma Cell Viability and Immune Profiling Assay
Objective: To assess the single-agent activity of this compound on the viability of primary myeloma cells and to profile changes in immune cell populations within the autologous bone marrow microenvironment.
Materials:
-
Fresh bone marrow aspirates from multiple myeloma patients.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
7-AAD (7-Aminoactinomycin D) or other viability dye.
-
Fluorochrome-conjugated antibodies against CD138, CD3, CD8, CD4, CD56, CD69, and other immune cell markers.
-
Flow cytometer.
Procedure:
-
Isolate Bone Marrow Mononuclear Cells (BM-MNCs):
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing the BM-MNCs.
-
Wash the collected cells twice with PBS.
-
-
Cell Culture and Treatment:
-
Resuspend the BM-MNCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with a cocktail of antibodies against cell surface markers (e.g., CD138 for myeloma cells, CD3/CD8 for T cells, etc.) for 30 minutes on ice.
-
Wash the cells and resuspend in binding buffer.
-
Add 7-AAD to each sample immediately before analysis to assess viability.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD138+ cells to identify the myeloma cell population.
-
Determine the percentage of viable (7-AAD negative) myeloma cells in each treatment condition.
-
Analyze the expression of activation markers (e.g., CD69) on different immune cell subsets (e.g., CD8+ T cells).
-
Experimental Workflow Diagram
Protocol 2: Adenosine Production Assay
Objective: To measure the ability of this compound to inhibit the production of adenosine from AMP in the plasma from patient bone marrow aspirates.
Materials:
-
Plasma from patient bone marrow aspirates.
-
AMP-13C5 (stable isotope-labeled AMP).
-
This compound.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Pre-treat the plasma with this compound (e.g., 0.1 µM) or vehicle control for 15 minutes.
-
-
Enzymatic Reaction:
-
Add AMP-13C5 to the plasma samples.
-
Incubate for 15 minutes at 37°C.
-
-
Quantification:
-
Stop the reaction and process the samples for LC-MS/MS analysis.
-
Quantify the amount of adenosine-13C5 produced.
-
-
Data Analysis:
-
Compare the levels of adenosine-13C5 in this compound-treated samples to the vehicle control to determine the percent inhibition of adenosine production.
-
Conclusion
This compound is a promising CD73 inhibitor with demonstrated preclinical activity in ex vivo models using primary patient samples. The protocols outlined in this application note provide a framework for researchers to further investigate the immunomodulatory effects of this compound and other CD73 inhibitors in clinically relevant settings. The ability of this compound to reverse adenosine-mediated immunosuppression and promote anti-tumor immunity in the complex bone marrow microenvironment of multiple myeloma patients underscores its potential as a novel therapeutic agent in oncology.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 10. ORIC Pharmaceuticals Presents Preclinical Data [globenewswire.com]
- 11. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
Troubleshooting & Optimization
Overcoming ORIC-533 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential solubility challenges with the selective CD73 inhibitor, ORIC-533, in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent, orally bioavailable small molecule inhibitor of the ectoenzyme CD73.[1][2][3] It is being developed for the treatment of multiple myeloma.[2][4][5] this compound competitively inhibits the conversion of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine in the tumor microenvironment.[1][5][6] This action helps to restore anti-tumor immune responses.[1][6]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?
Like many small molecule inhibitors, this compound has limited aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. From this stock solution, you can make further dilutions into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to avoid off-target effects on your biological system.
Q3: What is the known solubility of this compound in DMSO?
Based on available data, the solubility of this compound in DMSO is 10 mM.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.
-
Adjust the pH: this compound contains a phosphonic acid group, which means its charge state is dependent on pH.[7] Altering the pH of your aqueous buffer may significantly impact solubility. Since it is an acidic compound, increasing the pH (making the buffer more basic) will likely increase its solubility.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and optimizing the solubility of this compound for your in vitro experiments.
Problem: this compound powder is not dissolving in my aqueous buffer.
Possible Cause: Limited intrinsic aqueous solubility of the compound.
Troubleshooting Steps:
-
Organic Solvent Stock Solution: Do not attempt to dissolve this compound directly in an aqueous buffer. First, prepare a stock solution in 100% DMSO.
-
Serial Dilution: From your high-concentration DMSO stock, perform serial dilutions into your final aqueous buffer to achieve the desired working concentration.
-
Vortexing and Gentle Warming: After diluting the DMSO stock into the aqueous buffer, vortex the solution thoroughly. If solubility issues persist, gentle warming (e.g., 37°C) may aid dissolution. However, be cautious and ensure the compound is stable at the temperature used.
Problem: Precipitate forms after diluting the DMSO stock solution into the aqueous buffer.
Possible Cause: The compound is crashing out of solution due to the change in solvent polarity.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. You may need to prepare a more concentrated initial DMSO stock to achieve this.
-
pH Adjustment of the Aqueous Buffer: Since this compound is a phosphonic acid, its solubility is likely pH-dependent.[7] Experiment with a range of buffer pH values (e.g., pH 7.4, 8.0, 8.5) to find the optimal pH for solubility that is also compatible with your assay. Generally, for acidic compounds, a higher pH will increase solubility.[7]
-
Inclusion of Co-solvents: Consider adding a small percentage of a water-miscible organic solvent to your final aqueous buffer.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant in your aqueous buffer before adding the this compound DMSO stock solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₉ClN₉O₉P |
| Molecular Weight | 605.93 g/mol |
| Appearance | Solid |
| Known Solubility | 10 mM in DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) for 5-10 minutes may be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: General Procedure for Preparing Aqueous Working Solutions of this compound
-
Objective: To prepare a diluted, aqueous working solution of this compound for in vitro assays.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Perform serial dilutions of the DMSO stock into your chosen aqueous buffer to reach the final desired concentration.
-
When making the final dilution into the aqueous buffer, add the this compound/DMSO solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration in your working solution is below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Visualizations
Caption: this compound inhibits the CD73-mediated conversion of AMP to adenosine.
Caption: Recommended workflow for preparing this compound aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
ORIC-533 Technical Support Center: Interpreting Unexpected Results in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ORIC-533.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2][3] CD73 is a cell surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][4] In the tumor microenvironment, elevated levels of adenosine suppress the immune system.[4][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which is intended to restore and enhance the anti-tumor immune response.[4][6]
Q2: What are the expected outcomes of successful this compound treatment in in vitro and in vivo models?
In vitro, successful treatment with this compound is expected to lead to a dose-dependent decrease in the production of adenosine in the presence of AMP.[6][7] This should consequently restore the proliferation and activation of immune cells, such as CD8+ T cells, that were suppressed by adenosine.[6][8] In vivo, this compound is expected to inhibit tumor growth, which may be accompanied by an increase in activated CD8+ T cells and NK cells within the tumor microenvironment.[1][9]
Q3: What are some general considerations for handling and storing this compound?
Like many small molecule inhibitors, the stability of this compound in solution is critical for reproducible experimental results. It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials or light-protected tubes is also advisable to prevent photodegradation. For in vivo studies, appropriate vehicle selection is crucial for solubility and bioavailability.
Troubleshooting Guides for Unexpected Results
Issue 1: No significant decrease in adenosine levels after this compound treatment in cell culture.
This is a common issue that can arise from several factors related to the experimental setup or the compound itself.
Troubleshooting Workflow:
References
- 1. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 2. This compound | CD73 inhibitor | Probechem Biochemicals [probechem.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 6. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Optimizing ORIC-533 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ORIC-533 in pre-clinical research. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure maximal efficacy and accurate results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of CD73.[1][2] CD73 is a cell surface ecto-5'-nucleotidase that plays a critical role in the adenosine (B11128) pathway by converting adenosine monophosphate (AMP) to adenosine.[3][4][5] In the tumor microenvironment, adenosine acts as an immunosuppressive signaling molecule.[6] By inhibiting CD73, this compound blocks the production of adenosine, which in turn helps to restore and enhance the anti-tumor immune response.[6]
Q2: What is the recommended concentration range for this compound in in vitro cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, pre-clinical studies have shown that this compound exhibits picomolar to low nanomolar potency. For cellular assays measuring the inhibition of adenosine production, complete blockade is typically observed at sub-10 nM concentrations.[4] To rescue T-cell activation and cytokine production, low nanomolar concentrations are effective.[4][7] For ex vivo assays using bone marrow aspirates from multiple myeloma patients, concentrations ranging from 0.01 µM to 0.5 µM have been demonstrated to be effective in a dose-dependent manner.[5] We recommend performing a dose-response experiment starting from 0.1 nM to 1 µM to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. Before use in cell culture, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: What are the key readouts to measure the efficacy of this compound?
A4: The primary readout for this compound's direct activity is the inhibition of adenosine production, which can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[5] Downstream functional effects can be measured by assessing the restoration of immune cell function. Key assays include T-cell proliferation and activation assays (measuring markers like CD25 and cytokine production such as IFNγ and TNFα), and cytotoxicity assays to measure the killing of cancer cells by immune cells.[3][4] In the context of multiple myeloma, a reduction in the viability of CD138+ myeloma cells in co-culture with immune cells is a relevant readout.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in adenosine measurement | Inconsistent sample handling or processing. | Ensure consistent incubation times and rapid inactivation of enzymatic activity (e.g., by adding a stop solution or immediate freezing). Use an internal standard for LC-MS/MS analysis to normalize for sample processing variability. |
| No significant effect on T-cell proliferation/activation | Suboptimal T-cell stimulation. | Ensure that T-cells are properly activated (e.g., using anti-CD3/CD28 antibodies) before treatment with this compound. The immunosuppressive effect of AMP/adenosine needs to be present to observe the rescue effect of the inhibitor. |
| High background adenosine levels in media. | Use fresh media and serum for your experiments. Some batches of serum can have high endogenous levels of adenosine or its precursors. | |
| Inconsistent results in cell viability assays | Uneven cell seeding or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with media to maintain humidity and reduce edge effects. |
| Cell line has low or no CD73 expression. | Confirm CD73 expression in your cell line of interest using flow cytometry or western blotting before initiating experiments. | |
| Precipitation of this compound in culture medium | Poor solubility at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum. When diluting the stock solution, add it to the medium with gentle vortexing to ensure proper mixing. |
Quantitative Data Summary
The following tables summarize the potency of this compound from various pre-clinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | System | Potency Metric | Value | Reference |
| Biochemical | Human CD73 | IC₅₀ | < 0.1 nM | [4] |
| Affinity | Human CD73 | K D | 30 pM | [4] |
| Cellular (Adenosine Production) | Human PBMCs, CD8+ T-cells, H1568 cells | EC₅₀ | Sub-nanomolar | [4] |
| Cellular (T-cell Proliferation Rescue) | Human CD8+ T-cells (in high AMP) | EC₅₀ | Low nanomolar | [4] |
| Cellular (Cytokine Production Rescue) | Human CD8+ T-cells (in high AMP) | EC₅₀ | Low nanomolar | [4] |
Table 2: Effective Concentrations of this compound in Ex Vivo Multiple Myeloma Assays
| Assay | System | Concentration Range | Effect | Reference |
| Adenosine Production Inhibition | Bone marrow aspirates from MM patients | 0.01 µM - 0.1 µM | Dose-dependent inhibition of adenosine production | [5] |
| Myeloma Cell Viability | Bone marrow mononuclear cells from MM patients | 0.01 µM - 0.5 µM | Dose-dependent reduction in viable CD138+ cells | [5] |
| NK Cell-mediated Cytotoxicity | Bone marrow mononuclear cells from MM patients | 0.5 µM | Increased lysis of target cells | [5] |
| pDC Activation | Plasmacytoid dendritic cells from MM patients | 0.5 µM | Increased expression of activation markers | [5] |
Experimental Protocols
Protocol 1: In Vitro Adenosine Production Assay
This protocol describes how to measure the inhibition of adenosine production by this compound in a cancer cell line expressing CD73 (e.g., H1568).
Materials:
-
CD73-expressing cancer cell line (e.g., H1568)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adenosine monophosphate (AMP)
-
EHNA (adenosine deaminase inhibitor)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
LC-MS/MS system for adenosine quantification
Methodology:
-
Cell Seeding: Seed H1568 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubation: Pre-incubate the cells with this compound for 15 minutes at 37°C.[5]
-
Substrate Addition: Add a solution of AMP (final concentration 10 µM) and EHNA (final concentration 5 µM) to each well.[5]
-
Incubation: Incubate the plate for 1 hour at 37°C.[5]
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Quantification: Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of adenosine production for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Ex Vivo Multiple Myeloma Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of primary multiple myeloma cells in the context of their native bone marrow microenvironment.
Materials:
-
Fresh bone marrow aspirates from multiple myeloma patients
-
Ficoll-Paque for mononuclear cell isolation
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry antibodies: Anti-CD138, 7-AAD (or another viability dye)
-
Flow cytometer
Methodology:
-
Isolate Bone Marrow Mononuclear Cells (BM-MNCs): Isolate BM-MNCs from fresh bone marrow aspirates using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend the isolated BM-MNCs in RPMI-1640 medium and plate them in a 96-well plate at a density of approximately 1.25 x 10⁶ cells/mL.[3]
-
Treatment: Add this compound at various concentrations (e.g., 0.01 µM, 0.1 µM, 0.5 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO₂.[3]
-
Staining: Harvest the cells and stain them with an anti-CD138 antibody to identify myeloma cells and a viability dye like 7-AAD to distinguish live from dead cells.[5]
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD138-positive population and determine the percentage of viable (7-AAD negative) cells within this gate for each treatment condition. Compare the viability of myeloma cells in this compound-treated samples to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for an in vitro adenosine production assay.
References
- 1. oricpharma.com [oricpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oricpharma.com [oricpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 7. researchgate.net [researchgate.net]
ORIC-533 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on understanding and investigating the potential off-target effects of ORIC-533, a highly potent and selective inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in the tumor microenvironment.[1][2] CD73 converts adenosine (B11128) monophosphate (AMP) into adenosine, a molecule that suppresses the anti-tumor immune response. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring the function of cytotoxic T-cells and promoting an anti-cancer immune response.[1][3][4]
Q2: How selective is this compound for its primary target, CD73?
Preclinical data indicate that this compound is a highly potent and selective inhibitor of CD73. It exhibits picomolar potency against CD73 with a biochemical IC50 of less than 0.1 nM and a high affinity with a KD of 30 pM.[2] Notably, studies have shown no off-target activity against 19 related family members, demonstrating a selectivity of over 300,000-fold.[4]
Q3: What is the known clinical safety profile of this compound regarding off-target effects?
Phase 1b clinical trial data for this compound in patients with relapsed/refractory multiple myeloma have demonstrated a favorable and clean safety profile.[3][5] The observed treatment-related adverse events (TRAEs) have been predominantly mild (Grade 1 and 2), with no dose-limiting toxicities reported.[3][5] The most frequently reported TRAE in more than one patient was fatigue.[6]
Q4: Have any specific off-target liabilities been identified in preclinical studies?
Preclinical safety and toxicology studies have indicated a favorable profile for this compound, with a low risk of drug-drug interactions and wide therapeutic exposure margins.[2] While comprehensive proprietary screening data is not publicly available, the high selectivity demonstrated against related ectonucleotidases suggests a low probability of direct off-target effects through these enzymes.
Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help researchers troubleshoot unexpected results that may arise during in vitro or in vivo experiments with this compound, considering the possibility of off-target effects.
| Observation | Potential Cause (related to Off-Target Effects) | Recommended Action |
| Unexpected Cell Viability Decrease in a CD73-Negative Cell Line | The compound may be interacting with an unknown off-target protein essential for cell survival in that specific cell line. | 1. Confirm the absence of CD73 expression in the cell line via Western Blot or flow cytometry.2. Perform a dose-response curve to determine the potency of the cytotoxic effect.3. Consider a broad kinase or other enzyme panel screening to identify potential off-target interactions. |
| Modulation of a Signaling Pathway Unrelated to Adenosine Signaling | This compound could be directly or indirectly modulating an off-target kinase or phosphatase, leading to unforeseen pathway activation or inhibition. | 1. Validate the unexpected signaling event using a different detection method (e.g., phospho-specific antibodies for Western Blot).2. Use a more targeted approach, such as an in vitro kinase assay with the suspected off-target protein, to test for direct inhibition. |
| Inconsistent Results Between Different Functional Assays | The compound might interfere with the assay technology itself (e.g., luciferase reporters, fluorescent readouts) rather than a biological target. | 1. Run cell-free assay controls to test for direct interference of this compound with the assay components.2. Utilize an orthogonal assay with a different readout to confirm the biological effect. |
Data on this compound Selectivity
While a comprehensive kinome-wide scan is not publicly available, the existing data underscores the high selectivity of this compound.
| Target | Metric | Value | Reference |
| CD73 | Biochemical IC50 | < 0.1 nM | [2] |
| CD73 | Binding Affinity (KD) | 30 pM | [2] |
| 19 Related Ectonucleotidases | Selectivity Fold | > 300,000 | [4] |
Experimental Protocols
1. Protocol: In Vitro Kinase Inhibitor Profiling
To assess the potential for off-target effects on protein kinases, a broad in vitro kinase profiling assay is recommended. This protocol describes a generalized approach.
-
Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., 33P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value for any inhibited kinases.
-
2. Protocol: Cell-Based Off-Target Cytotoxicity Assay
This protocol allows for the assessment of this compound's cytotoxic effects on a panel of cell lines with varying genetic backgrounds and target expression levels.
-
Objective: To evaluate the cytotoxic potential of this compound in various cell lines, including those that do not express CD73.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®, Promega) or an ATP-based assay (e.g., CellTiter-Glo®, Promega).
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity in each cell line.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. oricpharma.com [oricpharma.com]
- 2. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 3. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 4. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. oricpharma.com [oricpharma.com]
- 6. seekingalpha.com [seekingalpha.com]
How to mitigate cytotoxicity of ORIC-533 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during in-vitro and preclinical experiments with ORIC-533, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of CD73.[1][2][3][4][5] CD73 is an ectoenzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][4][6] In the tumor microenvironment, adenosine suppresses the immune system, allowing cancer cells to evade immune surveillance.[1][4][7] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.[1][6][7] Preclinical studies have shown that this compound has picomolar potency against CD73 and is highly selective.[8]
Q2: I am observing cytotoxicity in my cell cultures at high concentrations of this compound. Is this expected?
While clinical trials have shown that this compound is generally well-tolerated in patients with most adverse events being mild[7][9][10], high concentrations used in in vitro experiments can potentially lead to cytotoxicity. This can be due to on-target effects (i.e., excessive pathway inhibition) or off-target effects, where the compound interacts with unintended cellular targets. It is crucial to determine the nature of the observed cytotoxicity to mitigate it effectively.
Q3: What are the potential causes of cytotoxicity at high concentrations of a small molecule inhibitor like this compound?
High concentrations of small molecule inhibitors can induce cytotoxicity through several mechanisms:
-
On-target cytotoxicity: The intended pharmacological effect, when excessively activated or inhibited, might be detrimental to the cells.
-
Off-target cytotoxicity: The compound may bind to and modulate the activity of other proteins that are essential for cell survival, leading to cell death.[11] This is more likely to occur at higher concentrations where lower-affinity binding to off-targets can happen.[11]
-
Compound-specific issues: Poor solubility at high concentrations can lead to compound precipitation and physical stress on cells. Chemical reactivity of the compound or its metabolites can also contribute to toxicity.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are some strategies:
-
Use a structurally related inactive control compound: This helps to rule out effects caused by the chemical scaffold of the drug itself.[11]
-
Perform target engagement studies: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to CD73 in your experimental system.[11][12]
-
Genetic knockdown or knockout of the target: Using siRNA or CRISPR/Cas9 to reduce or eliminate CD73 expression can help determine if the cytotoxic effect is dependent on the presence of the target.[11] If the cytotoxicity persists in the absence of CD73, it is likely an off-target effect.
-
Rescue experiments: If the downstream effects of CD73 inhibition are known, you may be able to "rescue" the cells from cytotoxicity by adding back a key metabolite or modulating a downstream effector.
Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity of this compound
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity observed at high concentrations of this compound in your experiments.
Step 1: Determine the Optimal Concentration Range
The first step is to establish a clear dose-response relationship for both the desired on-target effect and cytotoxicity.
Experiment: Dose-Response Curve for On-Target Activity and Cytotoxicity.
Objective: To identify the concentration range where this compound exhibits maximal on-target activity with minimal cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells of interest at an appropriate density in 96-well plates.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with this concentration range for a relevant time period (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
On-Target Activity Assay: In a parallel plate, measure the inhibition of CD73 activity. This can be done by quantifying the conversion of AMP to adenosine using methods like LC-MS/MS.
-
Cytotoxicity Assay: In another parallel plate, assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell staining assay.[13][14]
-
Data Analysis: Plot the percentage of CD73 inhibition and the percentage of cell viability against the log of the this compound concentration. Determine the EC50 for the on-target effect and the IC50 for cytotoxicity.
Interpretation of Results:
| Scenario | On-Target EC50 | Cytotoxicity IC50 | Possible Cause of Cytotoxicity | Next Steps |
| A | Low (e.g., nM range) | High (e.g., µM range) | Off-target effects at high concentrations. | Operate within the therapeutic window. Investigate off-targets if necessary. |
| B | Low (e.g., nM range) | Low (e.g., nM range) | On-target cytotoxicity. | Modulate downstream pathways. Consider using a lower, but still effective, concentration. |
| C | High (e.g., µM range) | High (e.g., µM range) | Poor compound potency or off-target effects. | Confirm on-target engagement. Re-evaluate the suitability of the experimental model. |
Step 2: Validate On-Target Engagement
Before concluding that the observed cytotoxicity is due to an off-target effect, it is essential to confirm that this compound is engaging with its intended target, CD73, in your cellular context.
Experiment: Cellular Thermal Shift Assay (CETSA).
Objective: To verify the binding of this compound to CD73 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound and a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[12] Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.[12]
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Target Detection: Collect the supernatant containing the soluble proteins and detect the amount of soluble CD73 using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble CD73 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Step 3: Investigate and Mitigate Off-Target Effects
If you suspect off-target effects are causing cytotoxicity, the following strategies can be employed.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting and mitigating cytotoxicity.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that gives you the desired level of CD73 inhibition without significant cytotoxicity.[11]
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe the on-target effect while minimizing long-term cytotoxic effects.
-
Consider Co-treatment with a Cytoprotective Agent: Depending on the nature of the off-target toxicity, co-treatment with antioxidants or other cytoprotective agents might be beneficial. This requires further investigation into the specific off-target pathway.
-
Proteome-wide Profiling (Advanced): Techniques such as chemical proteomics can be used to identify the unintended binding partners of this compound at high concentrations.
Signaling Pathway
The Adenosine Signaling Pathway and the Role of this compound
Caption: this compound inhibits CD73, blocking adenosine production.
References
- 1. Facebook [cancer.gov]
- 2. oricpharma.com [oricpharma.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ORIC Pharmaceuticals Announces Update on this compound, a Highly Potent, Orally Bioavailable Small Molecule CD73 Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 8. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 9. seekingalpha.com [seekingalpha.com]
- 10. oricpharma.com [oricpharma.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of ORIC-533 in Preclinical Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of ORIC-533 in animal models. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of CD73.[1][2][3][4][5] CD73 is an ectoenzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to adenosine.[1][6] Adenosine, in turn, suppresses the immune system, allowing cancer cells to evade immune surveillance.[1][6] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.[1][6] This mechanism of action makes it a promising candidate for cancer immunotherapy, particularly in multiple myeloma.[6]
Q2: What are the known pharmacokinetic properties of this compound in animal models?
Preclinical studies have shown that this compound has a favorable pharmacokinetic profile that supports once-daily (QD) dosing, with an estimated plasma half-life of approximately 24 hours in humans.[7] Pharmacokinetic data in several animal species are available and summarized in the table below. It is important to note that bioavailability can vary between species.
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
This compound is classified as a BCS Class 3 compound, which is characterized by high solubility and low permeability. The low permeability is the primary factor limiting its oral bioavailability. Understanding this classification is crucial for developing appropriate formulation and administration strategies to improve its absorption across the intestinal epithelium.
Q4: What are the general strategies to improve the bioavailability of BCS Class 3 compounds like this compound?
Several strategies can be employed to enhance the oral bioavailability of BCS Class 3 drugs. These include the use of permeation enhancers, prodrug approaches, and advanced formulation technologies such as nanoparticles and liposomes.[8][9][10] For phosphonate-containing compounds like this compound, a prodrug strategy is a particularly relevant approach to mask the polar phosphonate (B1237965) group and improve membrane permeability.[11][12]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses the common issue of observing lower than expected oral bioavailability of this compound in your animal models.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations after oral administration. | 1. Inappropriate vehicle for oral dosing. this compound is highly soluble, but the vehicle can still impact its stability and interaction with the gastrointestinal mucosa. | Solution: - Ensure the dosing vehicle is appropriate for a BCS Class 3 compound. A simple aqueous vehicle such as water or a buffered solution (pH 6.5-7.5) is often a good starting point due to the high solubility of this compound. - For consistency, consider using a standard vehicle like 0.5% (w/v) methylcellulose (B11928114) in water. |
| 2. Low intestinal permeability. As a BCS Class 3 compound, the primary barrier to absorption for this compound is its low permeability across the intestinal wall. | Solution: - Co-administration with a permeation enhancer: Investigate the use of well-characterized, safe permeation enhancers. This should be done cautiously, with thorough evaluation for any potential toxicity or off-target effects. - Consider a prodrug approach: While modifying the compound is a significant step, if consistently low bioavailability is a roadblock, exploring a prodrug of this compound designed to have higher lipophilicity could be a long-term solution. | |
| 3. Efflux transporter activity. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen. | Solution: - In vitro transporter assays: Conduct Caco-2 permeability assays to determine if this compound is a P-gp substrate. - Co-dosing with a P-gp inhibitor: In preclinical models, co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) can help confirm if efflux is a limiting factor. | |
| 4. Rapid transit time. If the compound transits through the gastrointestinal tract too quickly, there may be insufficient time for absorption. | Solution: - Administration with food: In some cases, dosing in a fed state can delay gastric emptying and increase the time available for absorption. However, this can also introduce variability. If pursuing this, ensure a standardized feeding protocol. | |
| Species-specific differences in bioavailability. | 1. Differences in metabolism and transporter expression. The expression and activity of metabolic enzymes and efflux transporters can vary significantly between species (e.g., rodents vs. dogs). | Solution: - Acknowledge and account for species differences: Be aware that bioavailability data from one species (e.g., dog) may not be directly translatable to another (e.g., rat or mouse). - Conduct species-specific dose-ranging studies: It is essential to determine the optimal dose and resulting exposure in the specific animal model being used for efficacy studies. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Various Species
| Species | Dose and Route | Bioavailability (%) | T1/2 (h) | Cmax (µM) | AUC (µM·h) | Clearance (mL/min/kg) |
| Rat | 10 mg/kg PO | < 3 | 4.1 | 0.12 | 0.56 | 13.1 |
| Dog | 0.2 mg/kg IV | - | 3.2 | - | 4.90 | 1.18 |
| Dog | Dose escalating PO | Significantly higher than rat/cyno | - | Dose-dependent increase | Dose-dependent increase | - |
| Cynomolgus Monkey | 5 mg/kg PO | < 3 | 7.9 | 0.11 | 0.66 | 12.6 |
Data compiled from published preclinical studies. Note that oral bioavailability in dog is noted to be significantly higher than in rat and cynomolgus monkey, though a specific percentage is not provided in the source.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
Objective: To prepare a solution of this compound for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Vehicle: Sterile water or 0.5% (w/v) methylcellulose in sterile water
-
Calibrated balance
-
Spatula
-
Appropriate size glass beaker or conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH) if necessary
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the calculated amount of this compound powder accurately.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure complete dissolution. This compound is highly soluble in aqueous solutions.
-
If necessary, check the pH of the final solution and adjust to a neutral range (pH 6.5-7.5) to minimize potential gastrointestinal irritation.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Prepare the formulation fresh daily to ensure stability.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound oral formulation (from Protocol 1)
-
Appropriate strain of mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
On the day of the study, weigh each mouse to determine the exact dosing volume.
-
Administer the this compound formulation via oral gavage. Record the time of administration.
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, submandibular, or retro-orbital sampling.
-
For a full pharmacokinetic profile, a composite bleed from different groups of animals at each time point or sparse sampling from the same animals may be employed. A terminal bleed via cardiac puncture under anesthesia can be performed for the final time point.
-
Place the collected blood into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis by a validated LC-MS/MS method.
-
Analyze the plasma concentration-time data using appropriate pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and T1/2.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for an in vivo pharmacokinetic study of this compound in mice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 4. oricpharma.com [oricpharma.com]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 7. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 8. Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. journal-jps.com [journal-jps.com]
- 12. [PDF] Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Variability in Experimental Outcomes with ORIC-533
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving ORIC-533, a potent and selective oral inhibitor of CD73. By addressing common sources of variability, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine (B11128) signaling pathway.[1][2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[1] Elevated levels of extracellular adenosine in the tumor microenvironment have an immunosuppressive effect, hindering the activity of immune cells such as T cells and natural killer (NK) cells.[1] By inhibiting CD73, this compound blocks the production of adenosine, thereby restoring and enhancing the anti-tumor immune response.[1][3]
Q2: In which cancer types has this compound shown potential?
A2: Preclinical and early clinical studies have primarily focused on the potential of this compound in multiple myeloma.[1][4][5] The rationale for this focus is the observation that the bone marrow of multiple myeloma patients is rich in adenosine, and high CD73 expression is associated with poor prognosis.[6] Preclinical studies have also utilized cell lines from other cancer types, such as non-small cell lung cancer (H1528) and mouse breast cancer (EMT6), to characterize its activity.[4]
Q3: What are the key advantages of this compound compared to other adenosine pathway inhibitors?
A3: Preclinical data suggests that this compound has a high potency, with a biochemical IC50 of less than 0.1 nM.[4] It has also demonstrated the ability to maintain its inhibitory activity in high AMP environments, which are characteristic of the tumor microenvironment.[7][8] Furthermore, in preclinical studies, this compound has shown greater potency compared to some antibody-based CD73 inhibitors and other small molecule inhibitors of the adenosine pathway.[7]
Q4: How should this compound be prepared and stored for in vitro experiments?
A4: For in vitro experiments, this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to ensure complete solubilization. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from reagent handling to assay-specific conditions. This guide provides a structured approach to identifying and addressing these issues.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in cell viability or proliferation assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing. |
| Incomplete dissolution or precipitation of this compound in culture media. | Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider the final DMSO concentration, which should typically be below 0.5% to avoid solvent toxicity. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Lower than expected potency (higher IC50/EC50 values). | Degradation of this compound in stock solution or culture media. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
| High cell density leading to rapid metabolism of the compound. | Optimize cell seeding density. Lower densities may require less frequent media changes. | |
| Presence of high concentrations of serum proteins that may bind to this compound. | Test the effect of different serum concentrations on the potency of this compound. Consider using serum-free or low-serum media for specific assays if appropriate for your cell line. | |
| Inconsistent effects on immune cell activation or function. | Variability in primary immune cell donors. | Use a consistent and well-characterized source of primary immune cells. If using patient samples, expect inherent variability and analyze a sufficient number of donors to draw meaningful conclusions. |
| Suboptimal activation of immune cells. | Ensure that the method used for T-cell activation (e.g., anti-CD3/CD28 antibodies) is providing a consistent and robust response in your control wells.[6] | |
| Inaccurate gating in flow cytometry analysis. | Use fluorescence minus one (FMO) controls to set accurate gates for activation markers. | |
| Unexpected cytotoxicity at low concentrations. | Off-target effects of this compound in your specific cell line. | Review the literature for known off-target effects of CD73 inhibitors. Consider using a secondary, structurally distinct CD73 inhibitor to confirm that the observed phenotype is on-target. |
| Solvent (e.g., DMSO) toxicity. | Always include a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on cell viability. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 | < 0.1 nM | [4] |
| Adenosine Generation | H1528 (Human NSCLC) | EC50 | 0.14 nM | [4] |
| Adenosine Generation | EMT6 (Mouse Breast Cancer) | EC50 | 1.0 nM | [4] |
| T-cell Proliferation Rescue (in high AMP) | Human CD8+ T-cells | EC50 | Low nanomolar | [8][9] |
| Cytokine Production Rescue (in high AMP) | Human CD8+ T-cells | EC50 | Low nanomolar | [8][9] |
Table 2: Summary of Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (h) | Reference |
| Beagle Dog | Intravenous (0.2 mg/kg) | 1.18 | 0.270 | 3.2 | [4] |
Experimental Protocols
Protocol 1: Measuring Adenosine Production in Cell Culture Supernatants
Objective: To quantify the effect of this compound on the production of adenosine by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., H1528)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Adenosine monophosphate (AMP)
-
96-well cell culture plates
-
LC-MS/MS system for adenosine quantification
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Pre-incubate for 15-30 minutes at 37°C.
-
Add AMP to a final concentration of 10 µM to initiate the enzymatic reaction.[10]
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the cell culture supernatants.
-
Analyze the concentration of adenosine in the supernatants using a validated LC-MS/MS method.[10]
-
Calculate the EC50 value of this compound by plotting the adenosine concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: T-Cell Activation and Proliferation Assay
Objective: To assess the ability of this compound to rescue T-cell activation and proliferation from adenosine-mediated immunosuppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
This compound stock solution (in DMSO)
-
AMP
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD8+ T-cells from healthy donor blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the labeled T-cells in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add AMP to the wells to induce an immunosuppressive environment.
-
Incubate the plate for 3-5 days at 37°C.
-
Harvest the cells and stain with antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the cells by flow cytometry. Gate on the live, single-cell population and then on the CD8+ T-cells.
-
Quantify T-cell proliferation by the dilution of the proliferation dye and assess the expression of activation markers.
Mandatory Visualization
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 5. oricpharma.com [oricpharma.com]
- 6. oricpharma.com [oricpharma.com]
- 7. ORIC Pharmaceuticals Announces Update on this compound, a Highly Potent, Orally Bioavailable Small Molecule CD73 Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ORIC-533 Target Engagement Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing assays to measure the target engagement of ORIC-533, a potent and selective inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable small molecule inhibitor of CD73.[1][2] CD73 is an ectoenzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to adenosine.[3][4][5] Adenosine, in turn, suppresses the immune system, allowing cancer cells to evade detection and destruction.[6][7] this compound blocks this process, reducing adenosine levels and restoring anti-tumor immunity.[4][6][8]
Q2: What are the primary methods to measure this compound target engagement?
The primary methods for measuring this compound target engagement include:
-
Biochemical Assays: To directly measure the enzymatic activity of CD73 and its inhibition by this compound.
-
Cell-Based Assays: To assess the effect of this compound on immune cell function and adenosine production in a more physiologically relevant context.
-
Pharmacodynamic (PD) Biomarker Analysis: To measure target engagement in vivo, for example, by quantifying soluble CD73 activity or adenosine levels in plasma or bone marrow.[9][10]
Q3: How can I select the most appropriate assay for my research?
The choice of assay depends on your specific research question:
-
For initial screening and determination of IC50 values, a biochemical assay with recombinant CD73 is suitable.
-
To understand the cellular potency and effects on immune function, cell-based assays using cancer cell lines or primary immune cells are recommended.
-
For preclinical and clinical studies, pharmacodynamic biomarker analysis in relevant biological matrices is essential to confirm target engagement in a whole organism.
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the CD73-adenosine signaling pathway and typical experimental workflows for assessing this compound target engagement.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 4. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. medrxiv.org [medrxiv.org]
ORIC-533 Technical Support Center: Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ORIC-533. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound. For optimal stability, adhere to the following temperature guidelines based on the form of the compound.[1]
Q2: I can't see the powdered this compound in the vial. Is it empty?
A2: Not necessarily. Small quantities of lyophilized powder may be difficult to see as they can coat the bottom or walls of the vial, especially after shipping. Before opening, gently tap the vial on a hard surface to collect the powder at the bottom.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: While specific solubility data for this compound in various solvents is not publicly available, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.[2] It is recommended to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can impact compound solubility and stability.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3] For compounds in quantities of 10 mg or less, solvent can be added directly to the vial to prepare the stock solution before aliquoting. For larger quantities, it is recommended to weigh out the desired amount for stock solution preparation.[3]
Q5: Can I store my this compound stock solution at 4°C?
A5: It is not recommended to store stock solutions, particularly in DMSO, at 4°C for extended periods. For long-term stability, stock solutions should be stored at -20°C or -80°C.[3]
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended long-term storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 12 Months[1] |
| 4°C | Up to 6 Months[1] | |
| In Solvent | -80°C | Up to 6 Months[1] |
| -20°C | Up to 6 Months[1] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This may be indicative of compound degradation. It is crucial to assess the stability of your this compound stock to ensure the reliability of your experimental data.
-
Visual Inspection: Check for any color change in your stock solution, which could suggest chemical degradation or oxidation.
-
Precipitation Check: Before use, ensure that any frozen stock solutions are completely thawed and vortexed to redissolve any precipitate.
-
Stability Assessment: If you suspect degradation, it is recommended to perform a stability analysis using a method such as High-Performance Liquid Chromatography (HPLC).
Issue 2: this compound powder is difficult to dissolve.
If you are experiencing issues with dissolving powdered this compound, consider the following:
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. However, avoid excessive heat which could lead to degradation.[1]
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvent.
Issue 3: Precipitation observed in the stock solution upon thawing.
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Thawing Procedure: Thaw frozen aliquots at room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.
-
Concentration: If precipitation is a persistent issue, consider preparing stock solutions at a slightly lower concentration.
Experimental Protocols
Protocol: Assessing the Stability of this compound with a Stability-Indicating HPLC Method
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solvent over time. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions.
Materials:
-
This compound (solid powder and stock solution)
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Initial Sample Preparation (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent at a known concentration.
-
Immediately dilute an aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject this sample into the HPLC system and record the chromatogram. The peak area of the intact this compound at this time point will serve as the baseline (100% integrity).
-
-
Storage of Stability Samples:
-
Store the remaining stock solution under the desired long-term storage conditions (e.g., -20°C or -80°C).
-
It is also advisable to store aliquots under "stressed" conditions (e.g., 4°C, room temperature, exposure to light) to understand potential degradation pathways.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months for long-term storage), retrieve a stored aliquot.
-
Allow the sample to come to room temperature and vortex to ensure homogeneity.
-
Dilute the aliquot in the same manner as the T=0 sample and analyze by HPLC using the same method.
-
-
Data Analysis:
-
In the chromatograms from the stored samples, identify the peak corresponding to intact this compound.
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining.
-
Observe for the appearance of any new peaks, which would indicate the formation of degradation products. The method should be able to resolve these new peaks from the parent compound.
-
Forced Degradation Studies:
To ensure the analytical method is truly "stability-indicating," forced degradation studies should be performed. This involves intentionally degrading this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to produce potential degradation products.[4] The HPLC method must be able to separate the intact drug from all the degradation products generated.[4] Given that this compound contains a phosphonate (B1237965) group, it may be susceptible to hydrolysis under acidic or basic conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Decision tree for selecting this compound storage conditions.
References
Validation & Comparative
ORIC-533: A Comparative Analysis of a Novel CD73 Inhibitor in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action and performance of ORIC-533 against alternative CD73 inhibitors across various cancer cell models.
This guide provides a comprehensive comparison of this compound, a potent and orally bioavailable small molecule inhibitor of CD73, with other therapeutic alternatives targeting the same adenosinergic pathway. The information presented herein is supported by preclinical experimental data, offering a critical resource for evaluating its mechanism of action and potential applications in cancer therapy.
The Adenosinergic Pathway and the Role of CD73 in Cancer Immunity
The tumor microenvironment is characterized by a complex network of immunosuppressive signals that enable cancer cells to evade immune destruction. One of the key pathways involved in this process is the adenosinergic pathway. Extracellular adenosine (B11128), produced at high levels in the tumor microenvironment, acts as a potent immunosuppressant, inhibiting the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[1][2]
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in this pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[2] Elevated expression of CD73 has been observed in numerous cancers and is often associated with poor prognosis and resistance to immunotherapy.[2] By blocking the enzymatic activity of CD73, inhibitors like this compound aim to reduce the concentration of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[1][2]
Figure 1. The CD73-Adenosine Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of this compound and Alternatives
This compound has demonstrated significant potency in preclinical studies. Its efficacy has been evaluated against other CD73 inhibitors, including the monoclonal antibody oleclumab and the small molecule inhibitor AB680 (quemliclustat).
Biochemical and Cellular Potency
The following table summarizes the available data on the potency of this compound and its alternatives in various assays and cell lines.
| Compound | Target | Assay Type | Cell Line/System | Potency (IC50/EC50/Ki) | Reference |
| This compound | CD73 | Biochemical | - | <0.1 nM (IC50) | [3] |
| CD73 | Adenosine Generation | H1568 (NSCLC) | 0.14 nM (EC50) | [3] | |
| CD73 | Adenosine Generation | EMT6 (Murine Breast Cancer) | 1.0 nM (EC50) | [3] | |
| Oleclumab | CD73 | Adenosine Generation | H1568 (NSCLC) | Less potent than this compound | [1] |
| AB680 | CD73 | Biochemical | - | 5 pM (Ki) |
NSCLC: Non-Small Cell Lung Cancer
Validation in Multiple Myeloma Models
Given that multiple myeloma (MM) is a key indication for the clinical development of this compound, its activity has been extensively studied in relevant preclinical models.[2][3]
| Compound | Model System | Key Findings | Reference |
| This compound | Ex vivo bone marrow mononuclear cells (BM-MNCs) from relapsed/refractory MM patients | - Significantly reduced the number of viable CD138+ MM cells in a dose-dependent manner.- Inhibited adenosine production in plasma supernatants from bone marrow aspirates.- Enhanced NK cell-mediated cytotoxicity against K562 cells. | [1] |
| - Triggered single-agent cytotoxicity in the entire bone marrow milieu. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
Adenosine Production Assay (LC-MS/MS)
This protocol describes the quantification of adenosine production by cancer cells following treatment with a CD73 inhibitor.
Materials:
-
CD73-expressing cancer cell line (e.g., H1568)
-
Cell culture medium and supplements
-
CD73 inhibitor (e.g., this compound)
-
Adenosine monophosphate (AMP)
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine deaminase inhibitor
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed H1568 cells in a 96-well plate and culture until adherent.
-
Pre-treat the cells with the CD73 inhibitor at various concentrations for 15 minutes.
-
Add a solution of 10 µM AMP and 5 µM EHNA to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.[1]
Figure 2. Experimental workflow for the Adenosine Production Assay.
T-Cell Mediated Cytotoxicity Assay (Flow Cytometry)
This protocol outlines a method to assess the ability of a CD73 inhibitor to enhance T-cell or NK-cell mediated killing of cancer cells.
Materials:
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells/NK cells.
-
Target cells: Multiple myeloma cell line (e.g., K562) labeled with a viability dye (e.g., CellTrace™ Violet).
-
CD73 inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Flow cytometer
-
Antibodies for immunophenotyping (e.g., anti-CD138 for MM cells) and a viability stain (e.g., 7-AAD).
Procedure:
-
Isolate bone marrow mononuclear cells (BM-MNCs) from multiple myeloma patient samples.
-
Treat the BM-MNCs with the CD73 inhibitor or a vehicle control for 3 days.
-
Wash the treated cells and resuspend them in fresh media.
-
Add CellTrace™ Violet-stained K562 target cells to the culture.
-
Incubate the co-culture for 24 hours.
-
Stain the cells with anti-CD138 antibody and 7-AAD.
-
Analyze the samples by flow cytometry to quantify the percentage of viable (CellTrace™ Violet positive, 7-AAD negative) K562 cells.[1]
Figure 3. Experimental workflow for the T-Cell Mediated Cytotoxicity Assay.
Conclusion
The available preclinical data strongly support the mechanism of action of this compound as a potent inhibitor of CD73. Its ability to block adenosine production and subsequently enhance anti-tumor immune responses has been demonstrated in various cell lines and, importantly, in primary cells from multiple myeloma patients. Comparative data suggests that this compound may have a best-in-class profile among CD73 inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other molecules targeting the adenosinergic pathway in cancer. Further head-to-head studies in a broader range of cancer cell lines will be crucial for fully elucidating its therapeutic potential.
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 3. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
A Head-to-Head Showdown: ORIC-533 vs. Oleclumab in the Realm of CD73 Inhibition
A detailed comparative analysis for researchers and drug development professionals on two leading CD73 inhibitors in oncology.
In the rapidly evolving landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical axis of immune suppression within the tumor microenvironment. Central to this pathway is the ecto-5'-nucleotidase, CD73, which catalyzes the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. Consequently, inhibiting CD73 has become a promising therapeutic strategy to unleash anti-tumor immunity. This guide provides a head-to-head comparison of two clinical-stage CD73 inhibitors, ORIC-533 and oleclumab, offering a comprehensive overview of their mechanisms, preclinical efficacy, clinical data, and the experimental protocols that underpin these findings.
At a Glance: Key Differences
| Feature | This compound | Oleclumab (MEDI9447) |
| Modality | Small Molecule | Monoclonal Antibody (human IgG1λ) |
| Target | CD73 | CD73 |
| Administration | Oral | Intravenous |
| Development Status | Phase 1b (Multiple Myeloma) | Phase 2/3 (Various Solid Tumors) |
| Key Clinical Setting | Single agent in hematologic malignancy | Combination with immunotherapy in solid tumors |
Mechanism of Action: Small Molecule Precision vs. Antibody Blockade
Both this compound and oleclumab target CD73 to block the production of adenosine, thereby mitigating its immunosuppressive effects. However, their distinct molecular natures dictate their specific mechanisms of inhibition.
This compound , as an orally bioavailable small molecule, acts as a selective, AMP-competitive inhibitor of CD73.[1][2] Preclinical data have highlighted its high potency, with picomolar to sub-nanomolar activity, and its ability to maintain this potency even in high AMP environments, which are characteristic of the tumor microenvironment.[3][4]
Oleclumab is a human monoclonal antibody that binds to CD73.[5] Its mechanism involves not only blocking the enzymatic activity of CD73 but also inducing the clustering and internalization of the CD73 protein from the cell surface.[6] This dual action effectively removes the adenosine-producing machinery from the tumor and immune cells.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety, tolerability, pharmacokinetics, and antitumour activity of oleclumab in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Preclinical Reproducibility of ORIC-533, a Novel CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ORIC-533, an orally bioavailable small molecule inhibitor of CD73, with other investigational agents targeting the same pathway. The information is compiled from publicly available preclinical data to aid in the evaluation and reproducibility of these findings.
Introduction to this compound and the CD73-Adenosine Pathway
This compound is a potent and selective inhibitor of CD73, an ecto-enzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine.[1][2] By blocking this activity, this compound aims to restore anti-tumor immunity.[1][2] The adenosine pathway is a key mechanism of immune evasion for cancer cells, and its inhibition is a promising strategy in oncology.[3][4][5]
Quantitative Comparison of Preclinical Activity
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other CD73 inhibitors, including the small molecule AB680 (quemliclustat) and the monoclonal antibody oleclumab.
Table 1: In Vitro Biochemical and Cellular Potency of CD73 Inhibitors
| Compound | Target | Assay Type | Cell Line/System | IC50/EC50/Ki |
| This compound | Human CD73 | Biochemical Inhibition | - | <0.1 nM (IC50) [6] |
| This compound | Human CD73 | Adenosine Production | H1528 (human lung carcinoma) | 0.14 nM (EC50) [6] |
| This compound | Mouse CD73 | Adenosine Production | EMT6 (mouse mammary carcinoma) | 1.0 nM (EC50) [6] |
| AB680 (quemliclustat) | Human CD73 | Enzymatic Activity | Soluble | 5 pM (Ki)[7] |
| Oleclumab (MEDI9447) | Human CD73 | Enzymatic Inhibition | Membrane-bound | 0.41 nM (IC50)[8] |
Table 2: Head-to-Head Comparison of Cellular Adenosine Production Inhibition (EC50, nM)
| Compound | H1568 Cancer Cells | Human CD8+ T Cells |
| This compound | 0.1 | 0.1 |
| Calithera Compound | 1.3 | 0.2 |
| AB680 | 5.3 | 5 |
| Lilly Compound | 88 | 125 |
Source: Adapted from Zavorotinskaya et al. AACR Poster (2020) as cited in an SEC filing.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the preclinical evaluation of CD73 inhibitors.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine Monophosphate (AMP)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl2, 0.005% Tween-20)[4]
-
Malachite Green Reagent or similar phosphate detection reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a specified time (e.g., 1 hour at room temperature) to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding a solution of AMP to each well.
-
Incubate the reaction for a set period (e.g., 15 minutes at room temperature).[4]
-
Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric reagent like Malachite Green, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Adenosine Production Assay (LC-MS/MS)
This method quantifies the amount of adenosine produced by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., H1568)
-
Cell culture medium and supplements
-
AMP
-
Test inhibitor (e.g., this compound)
-
LC-MS/MS system
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Add AMP to the cell culture medium to serve as the substrate for CD73.
-
After a specific incubation time, collect the cell culture supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of adenosine.
-
Determine the EC50 value by plotting the percentage of adenosine production inhibition against the inhibitor concentration.
Protocol 3: T-Cell Activation and Proliferation Assay
This assay assesses the ability of a CD73 inhibitor to rescue T-cell function from adenosine-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
AMP
-
Test inhibitor (e.g., this compound)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Flow cytometer
-
Antibodies for staining T-cell activation markers (e.g., anti-CD25, anti-CD69)
Procedure:
-
Isolate PBMCs or CD8+ T-cells from healthy donor blood.
-
Label the cells with a proliferation dye according to the manufacturer's protocol.
-
Activate the T-cells with anti-CD3/CD28 antibodies in the presence of AMP to induce an immunosuppressive environment.
-
Treat the cells with different concentrations of the test inhibitor or vehicle control.
-
Culture the cells for a period of 3-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers.
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.
-
Evaluate the ability of the inhibitor to increase T-cell proliferation and activation marker expression in the presence of AMP.
Visualizing Key Pathways and Workflows
CD73-Adenosine Signaling Pathway
The following diagram illustrates the role of CD73 in the generation of immunosuppressive adenosine in the tumor microenvironment.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Experimental Workflow for CD73 Inhibitor Screening
This diagram outlines a typical workflow for the preclinical evaluation of a novel CD73 inhibitor.
Caption: A typical preclinical experimental workflow for a CD73 inhibitor.
Conclusion
The publicly available preclinical data for this compound demonstrate its high potency in inhibiting CD73 and reversing adenosine-mediated immune suppression. Head-to-head comparisons suggest a favorable profile for this compound relative to other small molecule inhibitors and antibody-based approaches in certain assays. The provided experimental protocols and workflows offer a foundational guide for researchers seeking to reproduce and build upon these findings. Further investigation and transparent data sharing will be critical in fully elucidating the therapeutic potential of this compound and other agents targeting the CD73-adenosine axis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. CD73 enzyme activity assays [bio-protocol.org]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the spatial distribution of extracellular adenosine revealed a myeloid-dependent immunosuppressive microenvironment in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ORIC-533: A Comparative Analysis of a Novel CD73 Inhibitor in the Landscape of Small Molecule Adenosine Pathway Modulators
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ORIC-533, an investigational small molecule inhibitor of CD73, against other key players in the adenosine (B11128) pathway inhibitor class. The focus is on providing a clear, data-driven comparison of performance, supported by experimental evidence, to aid in the evaluation of these therapeutic candidates.
The adenosine pathway is a critical regulator of immune suppression within the tumor microenvironment. CD73, or ecto-5'-nucleotidase, is a key enzyme in this pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. Elevated levels of adenosine in the tumor microenvironment have been shown to dampen anti-tumor immune responses. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. This compound is a highly potent, orally bioavailable small molecule inhibitor of CD73 currently in clinical development.[1][2][3][4][5][6] This document will compare its performance characteristics with other notable small molecule CD73 inhibitors, including quemliclustat (AB680) and LY3475070.
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound and its comparators. Direct head-to-head comparisons are prioritized where available to ensure data consistency.
| Inhibitor | Target | Assay Type | Cell Line / System | IC50 / Ki | Source |
| This compound | Human CD73 | Biochemical Assay | Recombinant Human CD73 | <0.1 nM (IC50) | [7] |
| Human CD73 | Adenosine Production | H1568 (NSCLC) | 0.14 nM (EC50) | [7] | |
| Mouse CD73 | Adenosine Production | EMT6 (Breast Cancer) | 1.0 nM (EC50) | [7] | |
| Human CD73 | Adenosine Production | Human CD8+ T-cells | sub-nanomolar (EC50) | [8] | |
| Quemliclustat (AB680) | Human CD73 | Biochemical Assay | Recombinant Human CD73 | 4.9 pM (Ki) | [2] |
| Human CD73 | Enzyme Inhibition | CHO cells (human enzyme) | 0.043 nM (IC50) | [1] | |
| Human CD73 | Enzyme Inhibition | Human CD8+ T-cells | 0.008 nM (IC50) | [1] | |
| Human CD73 | Enzyme Inhibition | Human PBMCs | 0.011 nM (IC50) | [1] | |
| Mouse CD73 | Enzyme Inhibition | Mouse CD8+ T-cells | 0.66 nM (IC50) | [1] | |
| LY3475070 | Human CD73 | N/A | N/A | Data not publicly available | [9][10][11] |
Table 1: Comparative Potency of Small Molecule CD73 Inhibitors. This table highlights the in vitro potency of this compound, quemliclustat (AB680), and LY3475070. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, while Ki represents the inhibition constant. Lower values indicate higher potency.
| Inhibitor | Selectivity Profile | Source |
| This compound | Highly selective for CD73 with no off-target activity against 19 related family members (>300,000-fold). | [12] |
| Quemliclustat (AB680) | >10,000-fold selective for CD73 over related ecto-nucleotidases including NTPDase 1, 2, 3, and 8 (IC50s >10 µM for all). | [1] |
| LY3475070 | Data not publicly available. |
Table 2: Selectivity Profile of Small Molecule CD73 Inhibitors. This table outlines the selectivity of the inhibitors for CD73 over other related enzymes. High selectivity is crucial for minimizing off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: Adenosine Signaling Pathway. This diagram illustrates the enzymatic cascade leading to the production of immunosuppressive adenosine in the tumor microenvironment.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for evaluating the performance of CD73 inhibitors, from biochemical to cell-based assays.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and other small molecule adenosine pathway inhibitors.
Protocol 1: CD73 Enzymatic Activity Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of CD73.
-
Enzyme and Substrate: Recombinant human CD73 protein is incubated with its substrate, adenosine monophosphate (AMP).
-
Inhibitor Treatment: A range of concentrations of the test inhibitor (e.g., this compound, quemliclustat) is added to the reaction mixture.
-
Reaction and Detection: The reaction is allowed to proceed for a defined period at 37°C. The product of the reaction, either adenosine or inorganic phosphate, is then quantified.
-
Adenosine Quantification (LC-MS/MS): Liquid chromatography-mass spectrometry is a highly sensitive method used to directly measure the amount of adenosine produced.
-
Phosphate Quantification (Colorimetric): Assays such as the Malachite Green assay can be used to measure the amount of inorganic phosphate released, which is a byproduct of the reaction.[13]
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of CD73 activity (IC50) is calculated by fitting the data to a dose-response curve.
Protocol 2: Cellular CD73 Activity Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cells.
-
Cell Culture: CD73-expressing cells (e.g., H1568 non-small cell lung cancer cells, or primary human CD8+ T-cells) are cultured in appropriate media.[8][14]
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor for a short period.
-
AMP Addition: AMP is added to the cell culture to initiate the enzymatic reaction.
-
Supernatant Analysis: After a set incubation time, the cell culture supernatant is collected, and the concentration of adenosine is measured, typically by LC-MS/MS.[14]
-
Data Analysis: The effective concentration of the inhibitor that reduces adenosine production by 50% (EC50) is determined.
Protocol 3: T-cell Activation and Proliferation Assay
This functional assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated immune suppression.
-
T-cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Co-culture System: T-cells are co-cultured with CD73-expressing tumor cells or are cultured in the presence of AMP to generate an immunosuppressive environment.
-
T-cell Stimulation: T-cells are activated using anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) stimulation.
-
Inhibitor Treatment: The co-culture is treated with a range of concentrations of the CD73 inhibitor.
-
Assessment of T-cell Function:
-
Proliferation: T-cell proliferation is measured by assays such as CFSE dilution or [3H]-thymidine incorporation, which quantify the extent of cell division.[5]
-
Cytokine Secretion: The levels of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), in the culture supernatant are measured by ELISA or multiplex bead assays.[1][7]
-
-
Data Analysis: The ability of the inhibitor to restore T-cell proliferation and cytokine secretion in the presence of immunosuppressive adenosine is quantified.
Conclusion
The available preclinical data indicate that this compound is a highly potent and selective small molecule inhibitor of CD73.[7][12] In direct and indirect comparisons, this compound demonstrates comparable or greater potency to other clinical-stage small molecule CD73 inhibitors such as quemliclustat (AB680).[15] Its high selectivity for CD73 over other ectonucleotidases suggests a favorable safety profile with a reduced potential for off-target effects.[12] The robust reversal of adenosine-mediated immune suppression in preclinical models highlights its potential as a promising therapeutic agent in oncology. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this compound in patients.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 3. oricpharma.com [oricpharma.com]
- 4. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 5. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 8. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Update of early phase clinical trials in cancer immunotherapy [bmbreports.org]
- 12. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor [mdpi.com]
- 15. researchgate.net [researchgate.net]
Independent Verification of ORIC-533's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of ORIC-533, a clinical-stage inhibitor of CD73, with alternative therapeutic agents. The information presented is collated from preclinical and clinical data to support independent verification and inform research and drug development decisions.
Introduction to this compound and the Adenosine (B11128) Pathway
This compound is an orally bioavailable, small molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the tumor microenvironment.[1][2][3] CD73 is the final enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. This process begins with the hydrolysis of ATP to adenosine monophosphate (AMP) by CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine.[3]
High concentrations of adenosine in the tumor microenvironment are known to be immunosuppressive, hindering the anti-tumor activity of immune cells such as T cells and Natural Killer (NK) cells.[4][5] By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.[2][5] Preclinical studies have demonstrated that this compound can rescue suppressed CD8+ T cell proliferation and activation.[1] It is currently being evaluated in clinical trials for the treatment of relapsed/refractory multiple myeloma.[2]
Comparative Analysis of Potency
The potency of this compound has been evaluated in various biochemical and cellular assays and compared against other known CD73 inhibitors. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency of CD73 Inhibitors
| Compound | Type | Target | Assay Type | Potency (IC50/Ki) |
| This compound | Small Molecule | Human CD73 | Biochemical | <0.1 nM (IC50) [4] |
| This compound | Small Molecule | Human CD73 | Binding | 30 pM (KD) [4] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Biochemical | 43 pM (IC50) [6] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Biochemical | 4.9 pM (Ki) [6] |
| Compound 73 | Non-nucleotide Small Molecule | Human CD73 | Biochemical | 12 nM (IC50) |
| Compound 74 | Non-nucleotide Small Molecule | Human CD73 | Biochemical | 19 nM (IC50) |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | Binding | 0.113 nM (KD) [7] |
Table 2: Cellular Potency of CD73 Inhibitors
| Compound | Type | Cell Line | Assay Type | Potency (EC50/IC50) |
| This compound | Small Molecule | Human H1528 | Adenosine Generation | 0.14 nM (EC50) [4] |
| This compound | Small Molecule | Mouse EMT6 | Adenosine Generation | 1.0 nM (EC50) [4] |
| AB680 (Quemliclustat) | Small Molecule | CHO (human CD73) | CD73 Activity | 0.043 nM (IC50) [8] |
| AB680 (Quemliclustat) | Small Molecule | Human CD8+ T cells | CD73 Activity | 0.008 nM (IC50) [8] |
| AB680 (Quemliclustat) | Small Molecule | Mouse CD8+ T cells | CD73 Activity | 0.66 nM (IC50) [8] |
| AB680 (Quemliclustat) | Small Molecule | Human PBMCs | CD73 Activity | 0.011 nM (IC50) [8] |
Comparative Analysis of Selectivity
This compound has demonstrated high selectivity for CD73 over other related ecto-nucleotidases.
Table 3: Selectivity Profile of CD73 Inhibitors
| Compound | Selectivity Profile |
| This compound | >300,000-fold selective for CD73 over 19 related family members.[9] |
| AB680 (Quemliclustat) | >10,000-fold selective for CD73 over related ecto-nucleotidases such as CD39.[6] It shows no significant inhibition of major CYP450 isoforms.[6] |
| Oleclumab (MEDI9447) | A selective anti-CD73 monoclonal antibody.[10] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the evaluation process, the following diagrams have been generated using Graphviz.
Caption: Adenosine signaling pathway and the mechanism of action of this compound.
Caption: Preclinical to clinical workflow for evaluating a novel CD73 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of the presented data. Below are representative protocols for key assays used in the characterization of CD73 inhibitors.
Biochemical CD73 Inhibition Assay (Malachite Green Assay)
This protocol outlines a colorimetric method to determine the enzymatic activity of CD73 by measuring the release of inorganic phosphate (B84403) from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 0.1 mg/mL BSA)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents: Dilute the recombinant CD73 enzyme and the test inhibitor (e.g., this compound) to the desired concentrations in Assay Buffer. Prepare a series of phosphate standards for the standard curve.
-
Enzyme/Inhibitor Incubation: Add 25 µL of the diluted inhibitor or vehicle control to the wells of the microplate. Add 25 µL of the diluted CD73 enzyme to each well (except for the 'no enzyme' control wells). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 50 µL of the AMP substrate solution to each well to start the enzymatic reaction. The final concentration of AMP should be at or near the Km value for CD73.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Develop Color: Add 25 µL of the Malachite Green Reagent to each well to stop the reaction and initiate color development. Incubate at room temperature for 15-20 minutes.
-
Measure Absorbance: Read the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the 'no enzyme' control from all other readings. Use the phosphate standard curve to determine the concentration of phosphate produced in each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CD73 Inhibition Assay (HPLC-Based Adenosine Quantification)
This protocol describes a method to measure the ability of an inhibitor to block the production of adenosine from AMP by intact cells expressing CD73.
Materials:
-
CD73-expressing cell line (e.g., H1568 human lung cancer cells)
-
Cell culture medium and supplements
-
Adenosine 5'-monophosphate (AMP)
-
Test inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture: Culture the CD73-expressing cells to near confluency in appropriate cell culture plates.
-
Inhibitor Treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test inhibitor or vehicle control to the cells. Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Substrate Addition: Add AMP to each well to a final concentration relevant to the tumor microenvironment (e.g., 10-100 µM).
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 1-4 hours).
-
Sample Collection: Collect the cell culture supernatant from each well. To stop the enzymatic reaction, add a quenching solution (e.g., cold acetonitrile or formic acid).
-
Sample Preparation: Centrifuge the samples to pellet any cell debris. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system. Separate the components using a C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Quantification: Detect and quantify the amount of adenosine in each sample using a UV detector (at ~260 nm) or a mass spectrometer.
-
Data Analysis: Generate a standard curve using known concentrations of adenosine. Calculate the concentration of adenosine produced in each sample. Determine the percent inhibition for each inhibitor concentration and calculate the EC50 value.
Conclusion
The available data indicate that this compound is a highly potent and selective inhibitor of CD73. Its picomolar biochemical potency and sub-nanomolar cellular activity position it as a best-in-class small molecule inhibitor. In direct comparisons, this compound has demonstrated greater potency than the clinical-stage anti-CD73 antibody, oleclumab, and other small molecule inhibitors.[11][12] The high selectivity of this compound for CD73 over other ecto-nucleotidases suggests a favorable safety profile with a reduced risk of off-target effects. The provided experimental protocols offer a framework for the independent verification of these findings, supporting further research and development in the field of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Facebook [cancer.gov]
- 4. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 7. A Phase Ib/II Randomized Clinical Trial of Oleclumab with or without Durvalumab plus Chemotherapy in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 10. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ORIC Pharmaceuticals Announces Update on this compound, a Highly Potent, Orally Bioavailable Small Molecule CD73 Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
Safety Operating Guide
Navigating the Proper Disposal of ORIC-533: A General Procedural Guide
Disclaimer: Specific disposal procedures for ORIC-533 are not publicly available. This guide provides essential, step-by-step procedural information based on general best practices for the disposal of small molecule research compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound and their institution's specific Environmental Health and Safety (EHS) protocols before handling and disposing of this compound.
This compound is an orally active, selective CD73 inhibitor used in research.[1] Proper disposal is crucial for laboratory safety and environmental protection. The following procedures outline a general framework for the safe handling and disposal of chemical waste generated from research activities involving compounds like this compound.
I. Pre-Disposal Safety and Planning
Before beginning any work that will generate chemical waste, it is critical to have a disposal plan in place.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide details on physical and chemical properties, hazards, personal protective equipment (PPE) requirements, and specific disposal considerations.
-
Review Institutional Policies: Your institution's Environmental Health and Safety (EHS) department has specific guidelines for chemical waste management that comply with local, state, and federal regulations.[2][3] Always adhere to these protocols.
-
Identify and Classify Waste: Determine the type of waste you will generate (e.g., solid, liquid, sharps) and its hazard classification (e.g., flammable, corrosive, toxic).[1][4][5] This will dictate the appropriate disposal pathway.
II. Step-by-Step Disposal Procedure for this compound Waste
The following is a generalized procedure for the disposal of non-radioactive, small molecule compounds used in a laboratory setting.
-
Segregation of Waste:
-
Use of Appropriate Waste Containers:
-
Proper Labeling of Waste Containers:
-
Label all waste containers clearly with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the approximate quantities or concentrations, and the date of accumulation.[2]
-
Your institution's EHS department will likely provide standardized hazardous waste labels.[5]
-
-
Safe Storage of Chemical Waste:
-
Store waste containers in a designated and secure location within the laboratory, known as a Satellite Accumulation Area.[2]
-
This area should be near the point of waste generation and under the control of the laboratory personnel.[2]
-
Ensure that incompatible waste types are stored separately to prevent dangerous reactions.[2][6]
-
-
Arranging for Professional Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by the EHS department or a licensed waste disposal service.[1][3]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or a waste manifest.[3][6]
-
Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[7]
-
III. Quantitative Data on Chemical Waste
While specific quantitative data for this compound disposal is unavailable, the following table provides generalized information regarding common laboratory chemical waste.
| Waste Type | Common Examples | Typical Container | Key Disposal Consideration |
| Solid Chemical Waste | Contaminated PPE (gloves, lab coats), weigh paper, absorbent pads | Lined, labeled cardboard box or plastic drum | Must be non-sharps. Segregate from liquid and non-hazardous waste. |
| Liquid Chemical Waste | Unused solutions, reaction mixtures, solvent rinsates | Glass or polyethylene (B3416737) carboy | Segregate by chemical compatibility (e.g., halogenated vs. non-halogenated solvents, acids vs. bases). |
| Sharps Waste | Needles, syringes, scalpels, contaminated glass slides | Puncture-resistant sharps container | Never dispose of in regular trash. Container must be properly sealed when full. |
| Aqueous Waste | Buffer solutions, dilute aqueous solutions | Glass or polyethylene carboy | pH may need to be neutralized before disposal, as per institutional guidelines. |
IV. Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The disposal process is a procedural workflow rather than a scientific experiment. The key "protocol" is to adhere strictly to the guidelines provided by the chemical's manufacturer in the SDS and your institution's EHS department.
V. Mandatory Visualizations
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
This guide is intended to provide a foundational understanding of the necessary procedures for the safe disposal of research compounds like this compound. Always prioritize safety and regulatory compliance by consulting the specific Safety Data Sheet and your institution's established protocols.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
